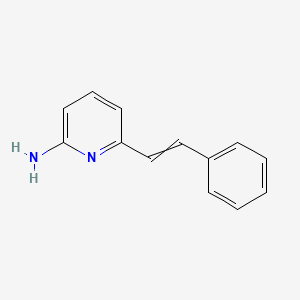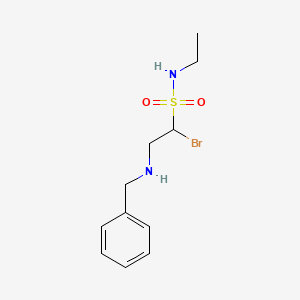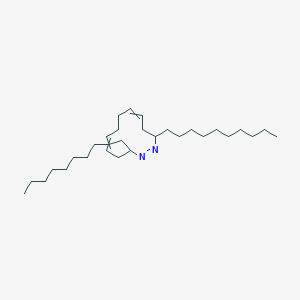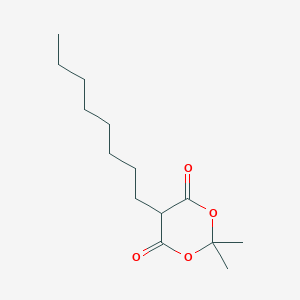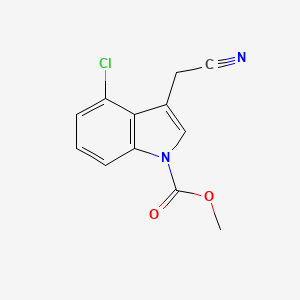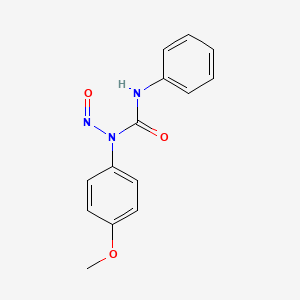![molecular formula C7H14ClO4P B14389398 2-[(1-Chloropropan-2-yl)oxy]-1,4,2lambda~5~-dioxaphosphepan-2-one CAS No. 87989-68-2](/img/structure/B14389398.png)
2-[(1-Chloropropan-2-yl)oxy]-1,4,2lambda~5~-dioxaphosphepan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(1-Chloropropan-2-yl)oxy]-1,4,2lambda~5~-dioxaphosphepan-2-one is a chemical compound with a unique structure that includes a phosphorus atom bonded to an oxygen atom and a chlorine-substituted propyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Chloropropan-2-yl)oxy]-1,4,2lambda~5~-dioxaphosphepan-2-one typically involves the reaction of a phosphorus-containing precursor with a chlorinated propyl alcohol. The reaction conditions often require the use of a solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.
化学反応の分析
Types of Reactions
2-[(1-Chloropropan-2-yl)oxy]-1,4,2lambda~5~-dioxaphosphepan-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound into phosphines.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide, to facilitate the reaction.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphine derivatives, depending on the nucleophile used.
科学的研究の応用
2-[(1-Chloropropan-2-yl)oxy]-1,4,2lambda~5~-dioxaphosphepan-2-one has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of phosphorus-containing compounds.
Biology: Investigated for its potential role in biochemical pathways involving phosphorus.
Medicine: Explored for its potential use in drug development, particularly in the design of phosphorus-based drugs.
Industry: Utilized in the production of flame retardants and plasticizers.
作用機序
The mechanism of action of 2-[(1-Chloropropan-2-yl)oxy]-1,4,2lambda~5~-dioxaphosphepan-2-one involves its interaction with molecular targets that contain nucleophilic sites. The chlorine atom in the compound can be displaced by nucleophiles, leading to the formation of new phosphorus-containing products. This reactivity is crucial for its applications in synthesis and industrial processes.
類似化合物との比較
Similar Compounds
- 1-((1-Chloropropan-2-yl)oxy)-2-isopropylbenzene
- Propane, 2,2’-oxybis [1-chloro-
- Phosphoric acid, P,P’-[2,2-bis(chloromethyl)-1,3-propanediyl] P,P,P’,P’-tetrakis(2-chloro-1-methylethyl) ester
Uniqueness
2-[(1-Chloropropan-2-yl)oxy]-1,4,2lambda~5~-dioxaphosphepan-2-one is unique due to its specific structure that includes a phosphorus atom bonded to an oxygen atom and a chlorine-substituted propyl group. This structure imparts distinct reactivity and properties, making it valuable for specific applications in synthesis and industry.
特性
CAS番号 |
87989-68-2 |
|---|---|
分子式 |
C7H14ClO4P |
分子量 |
228.61 g/mol |
IUPAC名 |
2-(1-chloropropan-2-yloxy)-1,4,2λ5-dioxaphosphepane 2-oxide |
InChI |
InChI=1S/C7H14ClO4P/c1-7(5-8)12-13(9)6-10-3-2-4-11-13/h7H,2-6H2,1H3 |
InChIキー |
UIJPZGGXSZEWCK-UHFFFAOYSA-N |
正規SMILES |
CC(CCl)OP1(=O)COCCCO1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N,N-Dimethyl-4-[(4-methylbenzene-1-sulfonyl)(phenyl)methyl]aniline](/img/structure/B14389315.png)
![4-{(E)-[4-(Piperidin-1-yl)phenyl]diazenyl}benzonitrile](/img/structure/B14389318.png)


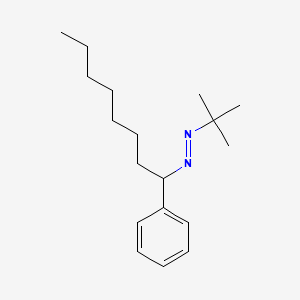
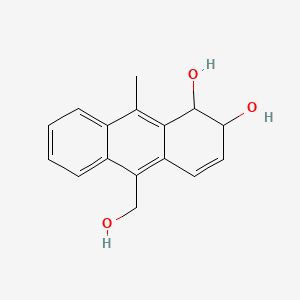
![Ethyl 2-ethoxy-3-methyl-2,3-bis[(trimethylsilyl)oxy]butanoate](/img/structure/B14389356.png)
silane](/img/structure/B14389370.png)
